Nitrosourea

描述

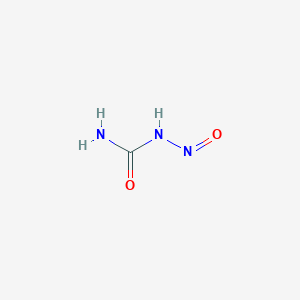

Structure

3D Structure

属性

IUPAC Name |

nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3N3O2/c2-1(5)3-4-6/h(H3,2,3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTGTTZJOCZWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80156337 | |

| Record name | Nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13010-20-3 | |

| Record name | Nitrosourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13010-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrosourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013010203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nitrosourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROSOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0W1V6314Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Lifesaving Class of Chemotherapy: A Technical History of Nitrosourea Compounds

For decades, nitrosourea compounds have been a cornerstone in the chemotherapeutic arsenal (B13267) against notoriously difficult-to-treat cancers, particularly malignant brain tumors. Their ability to cross the formidable blood-brain barrier, a feat few anticancer agents can achieve, has cemented their place in neuro-oncology. This in-depth guide delves into the discovery, history, and core scientific principles of this compound compounds, offering researchers, scientists, and drug development professionals a comprehensive technical overview of this pivotal class of alkylating agents.

A Serendipitous Discovery and a Legacy of Innovation

The story of nitrosoureas begins in the mid-20th century, a period of burgeoning research in cancer chemotherapy. The initial discovery can be traced back to a random screening program at the U.S. National Cancer Institute in 1959, which identified the anticancer activity of N-methyl-N'-nitro-N-nitrosoguanidine. This led to the synthesis and investigation of related compounds, ultimately giving rise to the this compound class of drugs.

A pivotal figure in the development and understanding of these compounds was Dr. John A. Montgomery. His seminal work on the structure-activity relationships of nitrosoureas elucidated the key chemical features necessary for their potent anticancer effects. Montgomery's research demonstrated that the N-(2-chloroethyl)-N-nitrosoureido functional group was crucial for high-level activity against leukemia in mice. Furthermore, his studies revealed that for significant efficacy against solid tumors, such as Lewis lung adenocarcinoma, the N'-substituent should ideally be a cyclohexane (B81311) ring, with substitution at the 4-position often yielding the most active compounds.[1]

Mechanism of Action: A Two-pronged Assault on Cancer Cells

This compound compounds exert their cytotoxic effects through a dual mechanism of action that follows their spontaneous, non-enzymatic decomposition under physiological conditions. This breakdown generates two highly reactive species: a 2-chloroethyl carbonium ion and an organic isocyanate.[2]

The 2-chloroethyl carbonium ion is a potent electrophile that readily alkylates nucleophilic sites on DNA and RNA, with the O6 and N7 positions of guanine (B1146940) being primary targets. This initial alkylation can then lead to the formation of DNA inter- and intra-strand cross-links. These cross-links are the primary cytotoxic lesion, as they prevent the separation of DNA strands, thereby blocking DNA replication and transcription and ultimately triggering apoptosis (programmed cell death).[2]

Simultaneously, the organic isocyanate carbamoylates lysine (B10760008) residues on proteins. This can inactivate a variety of critical cellular enzymes, including those involved in DNA repair. The inhibition of DNA repair enzymes potentiates the DNA-damaging effects of the alkylating species, further enhancing the compound's cytotoxicity.[2]

The following diagram illustrates the general mechanism of action of this compound compounds, leading to DNA damage and cell death.

References

Synthesis of Novel Nitrosourea Derivatives for Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosourea compounds are a class of alkylating agents that have been a cornerstone of cancer chemotherapy for decades. Their ability to cross the blood-brain barrier has made them particularly valuable in the treatment of brain tumors. The mechanism of action of nitrosoureas primarily involves the generation of reactive intermediates that alkylate DNA, leading to the formation of interstrand cross-links. This damage disrupts DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells. However, the clinical utility of traditional nitrosoureas is often limited by toxic side effects and the development of drug resistance. This has spurred extensive research into the synthesis of novel this compound derivatives with improved efficacy, selectivity, and reduced toxicity. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these next-generation anticancer agents.

Core Mechanism of Action of Nitrosoureas

The cytotoxic effects of 2-chloroethylnitrosoureas (CENUs) stem from their non-enzymatic decomposition in vivo. This degradation process yields two key reactive species: a 2-chloroethyl diazonium hydroxide (B78521) and an isocyanate. The highly electrophilic 2-chloroethyl cation generated from the diazonium hydroxide alkylates nucleophilic sites on DNA bases, with a preference for the O6 position of guanine. This initial alkylation is followed by an intramolecular rearrangement to form a cyclic intermediate, which then reacts with the N3 position of a cytosine on the complementary DNA strand, resulting in a cytotoxic interstrand cross-link. This cross-linking prevents the separation of the DNA strands, thereby inhibiting DNA replication and transcription and ultimately triggering programmed cell death (apoptosis). The isocyanate moiety can carbamoylate proteins, including enzymes involved in DNA repair, which may further enhance the cytotoxic effect of the drug.

Signaling Pathways Activated by this compound-Induced DNA Damage

The formation of DNA interstrand cross-links by this compound derivatives is a severe form of DNA damage that activates the DNA Damage Response (DDR) pathway. This intricate signaling network is orchestrated by sensor proteins that recognize the DNA lesion, followed by the activation of transducer kinases, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases then phosphorylate a multitude of downstream effector proteins that mediate cell cycle arrest, DNA repair, or, if the damage is irreparable, apoptosis.

A key player in this pathway is the tumor suppressor protein p53. In response to DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax, PUMA). The induction of cell cycle arrest provides the cell with time to repair the DNA damage. However, if the damage is too extensive, the pro-apoptotic arm of the p53 pathway dominates, leading to the activation of the caspase cascade and execution of apoptosis.

Structure-Activity Relationship of Nitrosourea Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosourea compounds are a significant class of alkylating agents that have been a cornerstone in cancer chemotherapy for decades. Their unique lipophilic nature allows them to cross the blood-brain barrier, making them particularly valuable in the treatment of brain tumors such as glioblastoma multiforme.[1] The cytotoxic effects of nitrosoureas stem from their ability to induce DNA damage, primarily through the alkylation of DNA bases, leading to interstrand cross-links that trigger cell cycle arrest and apoptosis.[1] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, detailing their mechanism of action, synthesis, and the experimental protocols used for their evaluation.

Core Structure and Mechanism of Action

The general structure of a this compound features a nitroso group (-N=O) attached to a urea (B33335) moiety. The quintessential pharmacophore for many clinically relevant nitrosoureas is the N-(2-chloroethyl)-N-nitrosoureido group, which is crucial for their potent anticancer activity.[2]

Upon administration, nitrosoureas undergo spontaneous, non-enzymatic decomposition in vivo to generate two key reactive intermediates: a 2-chloroethyl diazonium hydroxide (B78521) and an isocyanate.[3] The 2-chloroethyl diazonium hydroxide further breaks down to form a highly reactive chloroethyl carbocation. This carbocation is responsible for the alkylation of nucleophilic sites on DNA bases, with a preference for the O6 position of guanine.[1] This initial alkylation event is followed by an intramolecular rearrangement and subsequent reaction with the N3 position of a cytosine on the complementary DNA strand, resulting in a cytotoxic G-C interstrand cross-link.[3] The isocyanate moiety carbamoylates lysine (B10760008) residues on proteins, which can inactivate DNA repair enzymes, further potentiating the cytotoxic effect.[4]

dot digraph "Mechanism of Action of Nitrosoureas" { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,5", dpi=72]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

This compound [label="this compound\nAnalog", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decomposition [label="Spontaneous\nDecomposition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediates [label="Reactive Intermediates", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chloroethyl [label="2-Chloroethyl\nDiazonium Hydroxide"]; Isocyanate [label="Isocyanate"]; DNA_Alkylation [label="DNA Alkylation\n(O6-Guanine)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Carbamoylation [label="Protein Carbamoylation\n(e.g., DNA Repair Enzymes)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Crosslinking [label="DNA Interstrand\nCross-linking", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

This compound -> Decomposition; Decomposition -> Intermediates; Intermediates -> Chloroethyl [label="generates"]; Intermediates -> Isocyanate [label="generates"]; Chloroethyl -> DNA_Alkylation; Isocyanate -> Protein_Carbamoylation; DNA_Alkylation -> Crosslinking; Crosslinking -> Apoptosis; Protein_Carbamoylation -> Apoptosis [style=dashed, label="potentiates"]; } dot Caption: General mechanism of action of this compound analogs.

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is intricately linked to their chemical structure. Key structural modifications can significantly impact their anticancer efficacy, toxicity, and physicochemical properties.

-

The N-(2-haloethyl)-N-nitrosoureido Moiety: The presence of a 2-haloethyl group, typically chloroethyl, is a primary determinant of the DNA cross-linking ability and, consequently, the antitumor activity.[2]

-

The N' Substituent: The nature of the substituent on the N'-nitrogen atom plays a crucial role in modulating the lipophilicity, biodistribution, and solid tumor activity of the analog. For instance, a cyclohexyl ring at the N' position, as seen in Lomustine (CCNU), enhances lipophilicity and is associated with good activity against solid tumors.[2] Attaching sugar moieties, such as in Streptozotocin, can alter the compound's transport into cells and reduce its carbamoylating activity.

-

Water Solubility: Modification of the N' substituent can also influence water solubility. For example, linking amino acids or oligopeptides can lead to more water-soluble analogs with potentially improved therapeutic ratios and reduced toxicity.[5]

Quantitative Data on this compound Analogs

The following tables summarize key quantitative data for a selection of this compound analogs, providing a basis for comparison of their biological activities.

Table 1: In Vitro Cytotoxicity (IC50) of this compound Analogs in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Carmustine (B1668450) (BCNU) | U87MG | Glioblastoma | ~25-50 | [6] |

| Lomustine (CCNU) | L1210 | Leukemia | ~5-15 | [7] |

| Nimustine (ACNU) | MX-1 | Breast Cancer | ~10-20 (in vivo) | [7] |

| Fotemustine | P388 | Leukemia | ~1-5 | [8] |

| S10036 | L1210 | Leukemia | ~2-8 | [8] |

Table 2: In Vivo Antitumor Activity of this compound Analogs in Murine Models

| Compound | Tumor Model | Administration Route | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |

| Nimustine (ACNU) | MX-1 (xenograft) | IV | 40 | 92 | [7] |

| MCNU | MX-1 (xenograft) | IV | 15 | 73 | [7] |

| Lomustine (CCNU) | MX-1 (xenograft) | IP | 50 | 69 | [7] |

| CNUA | L1210 Leukemia | - | - | Significant | [9] |

| Tauromustine (B1682935) (TCNU) | Liver Adenocarcinoma | Intra-arterial | - | Significant | [10] |

Table 3: Toxicity (LD50) of Selected this compound Analogs in Mice

| Compound | Administration Route | LD50 (mg/kg) | Reference |

| Carmustine (BCNU) | IP | ~25-35 | [11][12] |

| Lomustine (CCNU) | Oral | ~30-50 | [11][12] |

| Semustine (Me-CCNU) | IP | ~20-30 | [11][12] |

Table 4: Physicochemical Properties of Common Nitrosoureas

| Compound | Molecular Weight ( g/mol ) | LogP | Water Solubility | Reference |

| Carmustine (BCNU) | 214.06 | 1.53 | Slightly soluble | [4] |

| Lomustine (CCNU) | 233.70 | 2.83 | Practically insoluble | [4] |

| Semustine (Me-CCNU) | 247.72 | 3.32 | Practically insoluble | [13] |

| Chlorozotocin | 313.71 | -1.45 | Soluble | [4] |

| This compound | 89.05 | -0.8 | - | [14] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of this compound analogs.

Synthesis of N'-Substituted N-Nitrosoureas (General Scheme)

A common method for the synthesis of N'-substituted nitrosoureas involves the reaction of a primary amine with 2-chloroethyl isocyanate to form a urea intermediate. This intermediate is then nitrosated, typically using sodium nitrite (B80452) in an acidic medium, to yield the final N'-substituted N-(2-chloroethyl)-N-nitrosourea.

dot digraph "General Synthesis of N'-Substituted Nitrosoureas" { graph [rankdir="LR", splines=true, nodesep=0.8, size="7.6,3", dpi=72]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

R_NH2 [label="R-NH₂\n(Primary Amine)"]; Isocyanate [label="Cl-CH₂CH₂-N=C=O\n(2-Chloroethyl isocyanate)"]; Urea_Intermediate [label="R-NH-C(O)NH-CH₂CH₂-Cl\n(Urea Intermediate)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Nitrosation [label="Nitrosation\n(NaNO₂, H⁺)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="R-N(NO)-C(O)NH-CH₂CH₂-Cl\n(N'-Substituted this compound)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

R_NH2 -> Urea_Intermediate; Isocyanate -> Urea_Intermediate; Urea_Intermediate -> Nitrosation; Nitrosation -> Final_Product; } dot Caption: General synthesis scheme for N'-substituted nitrosoureas.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound analog stock solutions

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DNA Interstrand Cross-linking Assay (Alkaline Comet Assay)

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including interstrand cross-links. Cross-links reduce the migration of DNA in the gel.

Materials:

-

Treated and control cells

-

Low melting point agarose (B213101)

-

Normal melting point agarose

-

Lysis solution (high salt, detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope with image analysis software

Procedure:

-

Cell Embedding: Mix treated cells with low melting point agarose and layer onto a slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins.

-

Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides to induce migration of fragmented DNA.

-

Neutralization and Staining: Neutralize the slides and stain the DNA.

-

Visualization and Analysis: Visualize the comets under a fluorescence microscope. The extent of DNA migration (comet tail length) is inversely proportional to the degree of interstrand cross-linking.

O6-Methylguanine-DNA Methyltransferase (MGMT) Activity Assay

This assay measures the activity of the DNA repair protein MGMT, a key factor in resistance to nitrosoureas.

Materials:

-

Cell or tissue extracts

-

Radiolabeled [³H]-methylated DNA substrate

-

Reaction buffer

-

Pronase

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Reaction Incubation: Incubate the cell or tissue extract with the [³H]-methylated DNA substrate. MGMT will transfer the radioactive methyl group from the DNA to itself.

-

Pronase Digestion: Digest the reaction mixture with pronase to hydrolyze the proteins, including the now-radiolabeled MGMT.

-

TCA Precipitation: Precipitate the undigested DNA with TCA. The radiolabeled amino acid from the digested MGMT will remain in the supernatant.

-

Scintillation Counting: Measure the radioactivity in the supernatant using a scintillation counter. The amount of radioactivity is directly proportional to the MGMT activity in the sample.[15]

Signaling Pathways Activated by this compound Analogs

This compound-induced DNA damage triggers a complex network of cellular signaling pathways, primarily the DNA Damage Response (DDR) and apoptotic pathways.

DNA Damage Response (DDR) Pathway

The presence of DNA interstrand cross-links activates the DDR, a signaling cascade that coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis. Key players in this pathway include the sensor kinases ATM and ATR, which, upon activation, phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2. This leads to cell cycle arrest, providing time for the cell to repair the DNA damage.

dot digraph "DNA_Damage_Response_Pathway" { graph [rankdir="TB", splines=true, nodesep=0.5, size="7.6,6", dpi=72]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_ICL [label="DNA Interstrand\nCross-link", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATM_ATR [label="ATM/ATR Kinases\n(Sensors)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Chk1_Chk2 [label="Chk1/Chk2 Kinases\n(Transducers)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Repair [label="DNA Repair\n(e.g., Homologous Recombination)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

This compound -> DNA_ICL [label="induces"]; DNA_ICL -> ATM_ATR [label="activates"]; ATM_ATR -> Chk1_Chk2 [label="phosphorylates"]; Chk1_Chk2 -> Cell_Cycle_Arrest [label="induces"]; Cell_Cycle_Arrest -> DNA_Repair [label="allows time for"]; DNA_ICL -> Apoptosis [label="if damage is severe", style=dashed]; } dot Caption: Simplified DNA Damage Response (DDR) pathway activated by nitrosoureas.

Apoptotic Pathway

If the DNA damage induced by nitrosoureas is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The DDR pathway can activate pro-apoptotic proteins like p53, which in turn can upregulate the expression of pro-apoptotic Bcl-2 family members such as Bax and Bak. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in cell death.

dot digraph "Apoptotic_Pathway" { graph [rankdir="TB", splines=true, nodesep=0.5, size="7.6,6", dpi=72]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

DNA_Damage [label="Severe DNA Damage\n(from Nitrosoureas)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53 Activation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Bax_Bak [label="Bax/Bak Activation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondria"]; Cytochrome_c [label="Cytochrome c Release", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, Caspase-9)"]; Caspase_3 [label="Caspase-3 Activation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

DNA_Damage -> p53; p53 -> Bax_Bak; Bax_Bak -> Mitochondria [label="acts on"]; Mitochondria -> Cytochrome_c; Cytochrome_c -> Apoptosome; Apoptosome -> Caspase_3; Caspase_3 -> Apoptosis [label="executes"]; } dot Caption: Intrinsic apoptotic pathway induced by this compound-mediated DNA damage.

Conclusion

The structure-activity relationship of this compound analogs is a complex interplay of chemical properties that dictate their efficacy and toxicity. The N-(2-chloroethyl)-N-nitrosoureido moiety remains the cornerstone of their anticancer activity, while modifications at the N' position offer a versatile handle for modulating their pharmacological profile. A thorough understanding of their mechanism of action, coupled with robust and standardized experimental evaluation, is critical for the rational design and development of novel, more effective, and less toxic this compound-based chemotherapeutics. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing this important class of anticancer agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemistry and structure-activity studies of the nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. [Chemotherapeutic characterization of new this compound compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of antitumor activities of this compound derivatives against mammary breast carcinoma (MX-1) in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumor activity of the novel this compound S10036 in rodent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor activity of a this compound derivative, CNUA, on murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improved antitumor effect of the this compound drugs tauromustine (TCNU) and carmustine (BCNU) on a rat liver adenocarcinoma after hepatic arterial administration with degradable starch microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Median lethal dose - Wikipedia [en.wikipedia.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. This compound | CH3N3O2 | CID 105035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Pronase-based assay method for O6-methylguanine-DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Studies on the Cytotoxicity of Nitrosoureas

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitrosoureas are a significant class of chemotherapeutic agents, first developed in the 1960s, with a broad spectrum of antitumor activity.[1] This technical guide delves into the foundational research that elucidated the cytotoxic mechanisms of these compounds. Nitrosoureas, such as carmustine (B1668450) (BCNU) and lomustine (B1675051) (CCNU), are highly lipophilic, enabling them to cross the blood-brain barrier, which makes them particularly useful in the treatment of brain tumors.[2][3][4] Their cytotoxic effects are primarily attributed to their ability to alkylate DNA and carbamoylate proteins, leading to cell death.[3][5] This document provides a comprehensive overview of the early in vitro studies that defined our understanding of nitrosourea cytotoxicity, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the key molecular pathways.

Core Mechanism of Action

Nitrosoureas exert their cytotoxic effects through a multi-step process initiated by their spontaneous, non-enzymatic decomposition under physiological conditions.[5][6] This decomposition generates two reactive intermediates: a 2-chloroethyl diazonium ion and an isocyanate.[5]

-

Alkylation and DNA Interstrand Cross-linking: The chloroethyl diazonium ion is a potent electrophile that alkylates nucleic acids, primarily at the O6 position of guanine.[5][7] This initial alkylation can then undergo an intramolecular rearrangement to form a reactive intermediate that subsequently reacts with the N3 position of cytosine on the complementary DNA strand. This process results in the formation of a DNA interstrand cross-link (ICL).[5][8] These ICLs are highly cytotoxic lesions that physically block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[7][9] The formation of DNA interstrand cross-links is considered to be the primary mechanism of this compound-induced cytotoxicity.[5][10]

-

Carbamoylation: The isocyanate intermediate can react with the lysine (B10760008) residues of proteins, leading to their carbamoylation.[5] This can inactivate various proteins, including enzymes involved in DNA repair, which may contribute to the overall cytotoxic effect of the nitrosoureas.[5] However, the contribution of carbamoylation to the antitumor efficacy of nitrosoureas is generally considered to be less significant than DNA cross-linking.[6]

Below is a diagram illustrating the general mechanism of action of nitrosoureas.

Quantitative Cytotoxicity Data

The following tables summarize quantitative data from early studies on the cytotoxicity of various nitrosoureas against different cancer cell lines.

Table 1: In Vitro Cytotoxicity of Carmustine (BCNU)

| Cell Line | Assay Type | Concentration (µg/mL) | Effect | Reference |

| Human Glioblastoma (A-172) | Cell Viability | 18 (3 daily doses) | 80% reduction in cell population | [11] |

| Human Glioblastoma (A-172) | Cell Viability | 60 (3 daily doses) | Complete cell death | [11] |

| Human Glioblastoma (T98) | Cell Viability | Not specified | Less sensitive than A-172, lowered population density | [11] |

| Murine B16 Melanoma | Cytotoxicity Assay | Various | Dose-dependent cytotoxicity | [12] |

| Human Melanoma (SK-MEL-5) | Growth Inhibition | 27 µM (IC50) | 50% inhibitory concentration | [13] |

| Human SF126 (AGT-deficient) | Cell Viability (CCK8) | Not specified | Cytotoxic | [13] |

Table 2: In Vitro Cytotoxicity of Lomustine (CCNU)

| Cell Line | Assay Type | IC50 (µM) | Reference |

| Human Glioblastoma (U87MG) | WST-1 Assay | 55 | [14] |

| Human Glioblastoma (U87MG, Temozolomide-Resistant) | WST-1 Assay | 86 | [14] |

Table 3: Comparative Cytotoxicity of Nitrosoureas

| This compound | Cell Line | Observation | Reference |

| BCNU, ACNU, HeCNU | 7 tumor cell lines with varying O6-AGT activity | BCNU was superior in cells with high O6-AGT activity. After O6-AGT depletion, ACNU had higher potency. | [15] |

| Two aromatic N-(2-chloroethyl)-N-nitrosoureas vs. BCNU | Human Breast (MCF-7) and Lung (A549) Adenocarcinoma | The two aromatic compounds were efficient even under hypoxic conditions, with IC50 values ranging from 38–95 µM. | [16] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. The following sections provide representative protocols for key in vitro assays used in the early evaluation of this compound cytotoxicity.

Cell Viability Assay (e.g., MTT Assay)

This protocol is a generalized representation for assessing the cytotoxic effects of nitrosoureas on cancer cell lines.

-

Cell Culture:

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed cells into 96-well plates at a density of approximately 5 x 10^3 cells per well and allow them to adhere overnight.[14]

-

-

This compound Treatment:

-

Prepare a stock solution of the this compound (e.g., Lomustine) in a suitable solvent like DMSO.[14]

-

Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.

-

Replace the medium in the 96-well plates with the medium containing the various concentrations of the this compound. Include a vehicle control (medium with DMSO) and an untreated control.

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

-

-

MTT Reagent Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

-

The following diagram illustrates the workflow for a typical in vitro cell viability assay.

Alkaline Elution Assay for DNA Cross-linking

The alkaline elution assay was a critical technique in early studies to quantify DNA interstrand cross-links.

-

Cell Labeling and Treatment:

-

Label cellular DNA by growing cells in the presence of a radioactive precursor, such as [14C]thymidine.

-

Treat the labeled cells with the this compound compound at various concentrations and for different durations.

-

-

Cell Lysis:

-

Lyse the cells directly on a filter (e.g., polyvinylchloride) with a detergent solution (e.g., sodium dodecyl sulfate) to release the DNA.

-

-

Alkaline Elution:

-

Elute the DNA from the filter using an alkaline solution (e.g., pH 12.1). The rate of elution is inversely proportional to the molecular weight of the DNA.

-

DNA interstrand cross-links increase the molecular weight of the DNA, thus slowing its elution rate.

-

-

Quantification:

-

Collect fractions of the eluate over time and measure the radioactivity in each fraction.

-

The amount of DNA retained on the filter after a specific elution time is a measure of the extent of DNA interstrand cross-linking.

-

DNA Damage Response and Resistance

The cytotoxic efficacy of nitrosoureas is significantly influenced by the cell's ability to repair DNA damage. A key enzyme in this process is O6-methylguanine-DNA methyltransferase (MGMT).

-

Role of MGMT: MGMT is a DNA repair protein that directly removes alkyl groups from the O6 position of guanine.[7] By repairing the initial O6-chloroethylguanine adduct before it can form an interstrand cross-link, MGMT effectively confers resistance to nitrosoureas.[7][9] High levels of MGMT expression in tumor cells are correlated with poor response to this compound therapy.[17][18]

-

Modulation of Resistance: Early studies demonstrated that depleting MGMT activity could sensitize resistant tumor cells to nitrosoureas. For instance, pretreatment with non-cytotoxic doses of streptozotocin, which inhibits MGMT, was shown to synergistically increase the cytotoxicity of BCNU in a resistant human colon tumor cell line.[19] This was accompanied by an increase in the formation of BCNU-induced DNA interstrand cross-links.[19]

The following diagram illustrates the role of MGMT in this compound resistance.

Conclusion

The early in vitro studies on the cytotoxicity of nitrosoureas were pivotal in establishing their fundamental mechanism of action. This research identified DNA interstrand cross-linking as the primary cytotoxic lesion and elucidated the critical role of the DNA repair protein MGMT in mediating cellular resistance. The quantitative data and experimental protocols from these foundational studies have provided a robust framework for the subsequent development and clinical application of this important class of anticancer drugs. Understanding these core principles remains essential for researchers and clinicians working to optimize this compound-based therapies and overcome drug resistance in the treatment of cancer.

References

- 1. Nitrosoureas: a reappraisal of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrosoureas Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Nitrosoureas Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrosoureas: a review of experimental antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Metabolism of the chloroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Cytotoxic effects of 1,3-bis(2 chloroethyl)-1-nitrosourea (BCNU) on cultured human glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhanced anti-tumour activity of carmustine (BCNU) with tumour necrosis factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. Comparative cytotoxicity of carmustine (BCNU), nimustine (ACNU) and elmustine (HeCNU) after depletion of O6-alkylguanine-DNA alkyltransferase (O6-AGT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nitric oxide release by N -(2-chloroethyl)- N -nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/C4RA11137K [pubs.rsc.org]

- 17. DNA interstrand cross-linking and cytotoxicity induced by chloroethylnitrosoureas and cisplatin in human glioma cell lines which vary in cellular concentration of O6-alkylguanine-DNA alkyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Depletion of O6-alkylguanine-DNA alkyltransferase correlates with potentiation of temozolomide and CCNU toxicity in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of a specific DNA repair system and this compound cytotoxicity in resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biotransformation of Nitrosourea Drugs In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo biotransformation of key nitrosourea anticancer agents: Carmustine (BCNU), Lomustine (CCNU), and Semustine (MeCCNU). Nitrosoureas are a class of alkylating agents characterized by their high lipophilicity and ability to cross the blood-brain barrier, making them crucial in the treatment of brain tumors.[1][2] Their therapeutic efficacy is intrinsically linked to their complex biotransformation, which involves both spontaneous chemical decomposition and enzymatic metabolism, primarily by the cytochrome P450 (CYP) system.[3][4][5] This guide details their metabolic pathways, presents quantitative pharmacokinetic data, outlines relevant experimental protocols, and provides visual representations of the key processes.

Core Principles of this compound Biotransformation

The antitumor activity of nitrosoureas stems from their ability to generate reactive electrophilic intermediates that alkylate and cross-link DNA and carbamoylate proteins, ultimately leading to cytotoxicity.[6][7] This bioactivation is a critical step in their mechanism of action.

Carmustine (BCNU) undergoes rapid spontaneous, non-enzymatic decomposition under physiological conditions to form reactive species.[8][9] While it also undergoes hepatic metabolism, its chemical instability is a primary driver of its bioactivation.[8]

Lomustine (CCNU) and Semustine (MeCCNU) are extensively metabolized by the hepatic cytochrome P450 monooxygenase system.[5][10] This enzymatic hydroxylation of the cyclohexyl ring is a key activation step, leading to the formation of active metabolites that then decompose to generate the DNA-alkylating species.[5][11]

Quantitative Pharmacokinetics of this compound Drugs and Their Metabolites

The following tables summarize key pharmacokinetic parameters for Carmustine, Lomustine, and their primary active metabolites. Data for Semustine is less readily available in quantitative terms but follows a similar metabolic profile to Lomustine.

Table 1: Pharmacokinetic Parameters of Carmustine (BCNU) in Humans (Intravenous Administration)

| Parameter | Value | Reference |

| Parent Drug (Carmustine) | ||

| Half-life (t½) | 15 - 90 minutes | [12] |

| Volume of Distribution (Vd) | 3.25 ± 1.69 L/kg | [13] |

| Clearance (CL) | 56 ± 56 mL/min/kg | [13] |

| Protein Binding | ~80% | [14] |

| Metabolites | Data not well-characterized |

Table 2: Pharmacokinetic Parameters of Lomustine (CCNU) Metabolites in Humans (Oral Administration)

| Parameter | trans-4-hydroxy CCNU | cis-4-hydroxy CCNU | Reference |

| Time to Peak (Tmax) | 1 - 4.1 hours | 1 - 4.1 hours | [3] |

| Peak Plasma Conc. (Cmax) | 1.56 mg/L | 1.10 mg/L | [3] |

| Half-life (t½) | 3.1 hours (range: 1.1-4.5) | 3.5 hours (range: 1.3-6.4) | [3] |

Parent Lomustine is often undetectable in plasma due to rapid first-pass metabolism.[15] The ratio of trans-4-hydroxy CCNU to cis-4-hydroxy CCNU is approximately 6:4.[15]

Biotransformation Pathways

The biotransformation of nitrosoureas involves a series of steps leading to the generation of highly reactive intermediates responsible for their cytotoxic effects.

Carmustine (BCNU) Biotransformation

Carmustine primarily undergoes spontaneous chemical decomposition in vivo to yield a 2-chloroethyldiazonium ion and 2-chloroethyl isocyanate. The 2-chloroethyldiazonium ion is a potent alkylating agent that can form covalent bonds with DNA bases.

Lomustine (CCNU) and Semustine (MeCCNU) Biotransformation

Lomustine and Semustine are metabolized by hepatic cytochrome P450 enzymes, which hydroxylate the cyclohexyl ring. These hydroxylated metabolites are active and undergo further decomposition to generate the alkylating chloroethyl carbonium ion and a carbamoylating isocyanate moiety. While multiple CYP enzymes may be involved, CYP2D6 and CYP3A4 have been implicated in the metabolism of nitrosoureas.[10]

Experimental Protocols

This section outlines key experimental methodologies for studying the in vivo biotransformation of this compound drugs.

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the pharmacokinetic profile of a this compound drug and its metabolites in a mouse or rat model.

Objective: To determine the time course of drug and metabolite concentrations in plasma following administration.

Materials:

-

This compound drug (Carmustine, Lomustine, or Semustine)

-

Vehicle for drug formulation (e.g., ethanol, saline)

-

Rodents (e.g., male Sprague-Dawley rats or BALB/c mice)

-

Dosing apparatus (e.g., gavage needles for oral administration, syringes for IV injection)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS system

Procedure:

-

Animal Acclimation and Dosing: Acclimate animals for at least one week. Administer the this compound drug via the desired route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.

-

Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentrations of the parent drug and its metabolites in the plasma samples using a validated LC-MS/MS method (see Protocol 4.2).

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software (e.g., Phoenix WinNonlin).

HPLC-MS/MS Method for Quantification of Nitrosoureas and Metabolites in Plasma

This protocol provides a general approach for the sensitive and specific quantification of nitrosoureas and their metabolites. Method optimization is crucial for each specific analyte.

Objective: To develop and validate a method for the quantitative analysis of this compound compounds in plasma.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Materials:

-

Plasma samples from in vivo studies.

-

Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), formic acid (FA) - LC-MS grade.

-

Internal standard (IS) - a structurally similar compound not present in the sample.

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents.

Procedure:

-

Sample Preparation:

-

Protein Precipitation: To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

-

Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the plasma sample, wash the cartridge, and elute the analytes with a suitable solvent. Evaporate the eluent and reconstitute in the mobile phase.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Optimize parent and product ion transitions, collision energy, and other source parameters for each analyte and the internal standard.

-

-

Quantification: Generate a calibration curve using standards of known concentrations and calculate the concentration of the analytes in the unknown samples based on the peak area ratios of the analyte to the internal standard.

Cytochrome P450 Inhibition Assay

This in vitro assay helps to identify which CYP isozymes are responsible for the metabolism of a this compound drug.

Objective: To determine the inhibitory potential of a this compound drug on major human CYP isozymes.

Materials:

-

Human liver microsomes (HLM) or recombinant human CYP enzymes.

-

This compound drug.

-

CYP isozyme-specific probe substrates and their corresponding metabolites (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Testosterone for CYP3A4).

-

NADPH regenerating system.

-

Incubation buffer (e.g., potassium phosphate (B84403) buffer).

-

LC-MS/MS system.

Procedure:

-

Incubation: Pre-incubate the this compound drug (at various concentrations) with HLM or recombinant CYP enzymes and the NADPH regenerating system.

-

Reaction Initiation: Add the CYP isozyme-specific probe substrate to initiate the metabolic reaction.

-

Reaction Termination: After a specific incubation time, stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

-

Sample Processing: Centrifuge the samples and analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

-

Data Analysis: Determine the IC50 value (the concentration of the this compound drug that causes 50% inhibition of the probe substrate metabolism). A lower IC50 value indicates a higher inhibitory potential.

Conclusion

The biotransformation of this compound drugs is a complex interplay of chemical and enzymatic processes that are fundamental to their anticancer activity. A thorough understanding of their pharmacokinetics and metabolic pathways is essential for optimizing therapeutic strategies, managing toxicity, and designing next-generation this compound-based therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate these critical aspects of this compound pharmacology.

References

- 1. brainkart.com [brainkart.com]

- 2. Lomustine - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics of high-dose oral CCNU in bone marrow transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Semustine - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Lomustine? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Lomustine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. waters.com [waters.com]

- 13. Pharmacokinetics of BCNU in man: a preliminary study of 20 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. globalrph.com [globalrph.com]

- 15. Clinical pharmacokinetics of oral CCNU (lomustine) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of Nitrosourea Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosourea compounds are a significant class of alkylating agents, renowned for their utility in chemotherapy, particularly in the treatment of brain tumors due to their high lipophilicity and ability to cross the blood-brain barrier.[1] However, their inherent chemical instability, which is integral to their mechanism of action, presents considerable challenges in their formulation, storage, and clinical application. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound compounds, focusing on their decomposition pathways, factors influencing their stability, and the biological ramifications of their reactivity.

Core Chemical Properties of this compound Compounds

This compound compounds are characterized by the presence of a nitroso (-N=O) group attached to a urea (B33335) moiety.[1] Their chemical and physical properties are significantly influenced by the substituents on the urea nitrogens.

Lipophilicity and Solubility

Many clinically relevant nitrosoureas, such as carmustine (B1668450) (BCNU) and lomustine (B1675051) (CCNU), are highly lipophilic. This property is crucial for their ability to penetrate the central nervous system.[1][2] Their solubility in aqueous solutions is often limited, necessitating the use of organic co-solvents for formulation. For instance, lomustine is soluble in ethanol (B145695) and DMSO, while its aqueous solubility is considerably lower.[3]

General Stability Profile

A defining characteristic of this compound compounds is their instability under physiological conditions. This instability is a prerequisite for their cytotoxic activity, as they are essentially prodrugs that spontaneously decompose to yield reactive intermediates. The rate of decomposition is highly dependent on the pH and temperature of the environment.

Decomposition of this compound Compounds

The therapeutic and toxic effects of this compound compounds stem from their non-enzymatic decomposition in aqueous environments. This process generates two key reactive species: an alkylating entity and a carbamoylating entity.[4]

Decomposition Pathways

The precise mechanism of this compound decomposition has been a subject of investigation. One proposed pathway involves the initial deprotonation at the amido function, leading to the formation of an anion that fragments into cyanic acid and a diazoate.[5] Another proposed mechanism suggests that hydroxide (B78521) attack on the carbonyl group forms a tetrahedral intermediate that decomposes to a carbamate (B1207046) and a diazoate.[5] The methanediazoate further breaks down to yield a reactive alkylating species, typically a diazonium ion or a carbonium ion.[4][5]

The 2-chloroethylnitrosoureas (CENUs), a prominent subgroup including carmustine and lomustine, decompose to form a 2-chloroethyl carbonium ion, a potent electrophile.[4]

Products of Decomposition

The decomposition of nitrosoureas yields several products, including:

-

Alkylating species (e.g., 2-chloroethyl diazonium ion): Responsible for the alkylation of nucleophilic sites on biomolecules, most notably DNA.[4]

-

Isocyanates: These are the carbamoylating species that react with amine groups on proteins, particularly lysine (B10760008) residues.[4]

-

Other byproducts can include glycols, epoxides, and cyclic carbonates, depending on the specific this compound and the reaction conditions.[6]

Stability of this compound Compounds

The stability of this compound compounds is a critical factor in their handling, formulation, and therapeutic efficacy. The primary factors influencing their stability are pH, temperature, and the presence of certain ions.

Influence of pH

This compound compounds are notoriously unstable in neutral to alkaline aqueous solutions, with their rate of degradation increasing significantly with rising pH.[7][8] They exhibit maximum stability in acidic conditions, typically around pH 4-5.[8][9] This pH-dependent stability is attributed to the base-catalyzed decomposition mechanisms.

Influence of Temperature

The decomposition of nitrosoureas is also highly temperature-dependent. Increased temperatures accelerate the rate of degradation. For instance, carmustine has a low melting point (approximately 30.5-32°C), and liquefaction is a sign of decomposition.[10] Refrigeration significantly enhances the stability of this compound solutions.[4][10]

Quantitative Stability Data

The following tables summarize available quantitative data on the stability of several this compound compounds under various pH and temperature conditions.

Table 1: Half-life of N-Methyl-N-nitrosourea (MNU) at 20°C [7]

| pH | Half-life (hours) |

| 4.0 | 125 |

| 6.0 | 24 |

| 7.0 | 1.2 |

| 8.0 | 0.1 |

| 9.0 | 0.03 |

Table 2: Stability of Carmustine (BCNU)

| Condition | Stability/Half-life | Reference |

| Aqueous solution, pH 5.2-5.5 | Minimum degradation | [4] |

| Reconstituted solution, room temperature, protected from light | ~6% loss in 3 hours, ~8% loss in 6 hours | [4] |

| Reconstituted solution, 2-8°C, protected from light | ~4% decomposition in 24 hours | [4][10] |

| Intravenously administered | No intact drug detectable after 15 minutes | [10] |

Table 3: Stability of Semustine (Methyl-CCNU)

| Condition | Stability/Half-life | Reference |

| Aqueous solution, neutral or alkaline pH, room temperature | Rapid degradation | [8] |

| Aqueous solution, pH 4 | Maximum stability | [8] |

| 10% ethanol solution, room temperature | 25% decomposition in 6 hours | [8] |

| 10% ethanol solution, 2-8°C | 2% degradation in 6 hours | [8] |

Table 4: Stability of Streptozotocin (B1681764)

| Condition | Stability/Half-life | Reference |

| pH 7.4 buffer | Completely degraded in 4 hours | [11] |

| Plasma | More rapid degradation than in pH 7.4 buffer | [11] |

| Acidic solutions | Most stable | [4] |

| Alkaline solutions | Rapid decomposition | [4] |

Biological Interactions and Signaling Pathways

The reactive species generated from this compound decomposition mediate their biological effects primarily through interactions with DNA and proteins.

DNA Alkylation and Cross-linking

The alkylating species formed from nitrosoureas, particularly the 2-chloroethyl carbonium ion from CENUs, react with nucleophilic sites on DNA bases. A critical initial lesion is the alkylation of the O⁶ position of guanine.[4][12] This initial monoadduct can then undergo an intramolecular rearrangement to form an unstable intermediate that subsequently reacts with the N³ position of a cytosine on the complementary DNA strand, resulting in a cytotoxic interstrand cross-link.[4][12] These cross-links prevent DNA replication and transcription, ultimately leading to cell death.

Carbamoylation of Proteins

The isocyanate species generated during decomposition can react with the amino groups of lysine residues in proteins, a process known as carbamoylation.[4][13] This modification can alter protein structure and function. One significant consequence of carbamoylation is the potential inactivation of DNA repair enzymes, which can potentiate the cytotoxic effects of the alkylating damage.[14]

DNA Repair Pathways

Cells have evolved several mechanisms to repair the DNA damage induced by nitrosoureas.

-

O⁶-methylguanine-DNA methyltransferase (MGMT): This is a key repair protein that directly reverses O⁶-alkylguanine lesions by transferring the alkyl group to one of its own cysteine residues in a "suicide" mechanism.[15][16] High levels of MGMT in cancer cells are a major mechanism of resistance to this compound chemotherapy.

-

Base Excision Repair (BER): This pathway is responsible for repairing single-base lesions, including some N-alkylated purines that can be formed by nitrosoureas.[6][17] The process is initiated by a DNA glycosylase that recognizes and removes the damaged base.

-

Nucleotide Excision Repair (NER): NER is a more versatile pathway that can remove a wide range of bulky, helix-distorting DNA adducts.[1][18] There is evidence that NER can also play a role in repairing the damage caused by nitrosoureas, particularly when the carbamoylating activity of the compound inhibits other repair pathways.[14]

Experimental Protocols for Stability Assessment

Assessing the stability of this compound compounds is crucial for their development and quality control. The following are detailed methodologies for key experiments.

Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact this compound from its degradation products, allowing for accurate quantification of its stability over time.

Methodology:

-

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[19]

-

-

Reagents and Solutions:

-

HPLC-grade acetonitrile (B52724) and water.

-

Acidic modifier for the mobile phase (e.g., 0.1% formic acid or phosphoric acid).[19]

-

Certified reference standard of the this compound compound.

-

Buffers of various pH values (e.g., pH 3, 7, and 11) for forced degradation studies.[20]

-

-

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and acidified water. A typical starting point could be a gradient of 20% to 80% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Determined by the UV spectrum of the this compound, often around 230-254 nm.[3]

-

Injection Volume: 10-20 µL.

-

-

Forced Degradation Studies:

-

Prepare solutions of the this compound in acidic (e.g., 0.1 M HCl), neutral (water), and alkaline (e.g., 0.1 M NaOH) conditions.

-

Expose the solutions to elevated temperatures (e.g., 60°C) and/or UV light to accelerate degradation.

-

Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent compound.

-

-

Stability Study Protocol:

-

Prepare solutions of the this compound in buffers of different pH values (e.g., 4, 7, 9) at a known concentration.

-

Store the solutions at controlled temperatures (e.g., 4°C, 25°C, 37°C), protected from light.

-

At specified time points, withdraw aliquots, dilute if necessary, and inject into the HPLC system.

-

Quantify the peak area of the intact this compound and calculate its concentration relative to a standard curve.

-

Plot the concentration of the this compound versus time to determine the degradation kinetics and calculate the half-life (t½) under each condition.

-

NMR Spectroscopy for Decomposition Analysis

Objective: To identify the products of this compound decomposition and elucidate the decomposition mechanism.

Methodology:

-

Instrumentation:

-

High-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

-

-

Sample Preparation:

-

Dissolve a known amount of the this compound compound (potentially isotopically labeled, e.g., with ¹³C or ¹⁵N) in a deuterated aqueous buffer (e.g., phosphate (B84403) buffer in D₂O) at the desired pH.

-

-

Data Acquisition:

-

Acquire a series of ¹H, ¹³C, and/or ¹⁵N NMR spectra over time at a constant temperature.

-

The time intervals will depend on the expected rate of decomposition.

-

-

Data Analysis:

-

Monitor the decrease in the intensity of the signals corresponding to the parent this compound.

-

Observe the appearance and growth of new signals corresponding to the decomposition products.

-

Use chemical shifts and coupling constants to identify the structure of the degradation products.

-

By tracking the concentration of reactants and products over time, the kinetics of the decomposition can be determined.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound compounds.

Caption: Decomposition pathway of a this compound compound.

Caption: DNA damage and repair pathways affected by nitrosoureas.

Caption: Experimental workflow for this compound stability assessment.

Conclusion

The chemical properties and stability of this compound compounds are intricately linked to their biological activity. Their inherent instability under physiological conditions is the cornerstone of their therapeutic efficacy, leading to the formation of reactive species that induce cytotoxic DNA damage. A thorough understanding of their decomposition kinetics, the factors that influence their stability, and their interactions with cellular machinery is paramount for the rational design of new this compound-based drugs, the development of stable formulations, and the optimization of their clinical use. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to navigate the complexities of working with this important class of chemotherapeutic agents.

References

- 1. Nucleotide Excision Repair in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lomustine - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. publications.ashp.org [publications.ashp.org]

- 5. Degradation of carmustine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Repair of DNA alkylation damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. globalrph.com [globalrph.com]

- 11. Degradation products of streptozotocin do not induce hyperglycemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. molnar-institute.com [molnar-institute.com]

- 14. Alkylated DNA damage flipping bridges base and nucleotide excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 19. Separation of N-Nitroso-N-methylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. farm.ucl.ac.be [farm.ucl.ac.be]

The Role of O⁶-methylguanine-DNA Methyltransferase (MGMT) in Nitrosourea Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrosourea-based chemotherapeutic agents have been a cornerstone in the treatment of various malignancies, particularly brain tumors like glioblastoma. However, the efficacy of these drugs is often hampered by the development of resistance. A key player in this resistance mechanism is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). This technical guide provides an in-depth exploration of the pivotal role of MGMT in this compound resistance, detailing its mechanism of action, the signaling pathways governing its expression, and the experimental methodologies used to investigate its function. By understanding the intricate relationship between MGMT and nitrosoureas, researchers and drug development professionals can better devise strategies to overcome this significant challenge in cancer therapy.

Introduction: The Challenge of this compound Resistance

Nitrosoureas, such as carmustine (B1668450) (BCNU) and lomustine (B1675051) (CCNU), are alkylating agents that exert their cytotoxic effects by inducing DNA damage.[1][2] Specifically, they lead to the formation of various DNA adducts, with the O⁶-alkylguanine adduct being a particularly cytotoxic lesion.[3][4] This adduct can lead to interstrand cross-links, which block DNA replication and transcription, ultimately triggering cell death.[5][6]

The clinical utility of nitrosoureas is frequently limited by both intrinsic and acquired resistance in tumor cells. A primary mechanism of this resistance is the expression of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT).[3][7] This guide will dissect the molecular underpinnings of MGMT-mediated this compound resistance, providing a comprehensive resource for the scientific community.

The Core Mechanism: MGMT-Mediated DNA Repair

MGMT is a unique "suicide" enzyme that directly reverses the DNA damage caused by nitrosoureas and other alkylating agents.[3][8] Its primary function is to remove the alkyl group from the O⁶ position of guanine (B1146940) in DNA.

The repair process involves the transfer of the alkyl group from the O⁶-guanine adduct to a cysteine residue within the MGMT active site.[9] This is a stoichiometric and irreversible reaction, meaning one molecule of MGMT is consumed for every lesion repaired.[8] The inactivated MGMT protein is then targeted for ubiquitination and subsequent proteasomal degradation.[7] By repairing the O⁶-chloroethylguanine adduct before it can form a lethal interstrand cross-link, MGMT effectively abrogates the cytotoxic effect of nitrosoureas.

Quantitative Data on MGMT and this compound Resistance

The level of MGMT expression directly correlates with the degree of resistance to nitrosoureas. This has been demonstrated across numerous cancer cell lines, particularly in glioblastoma. The following tables summarize quantitative data from various studies, illustrating the impact of MGMT on the efficacy of this compound-based chemotherapies.

| Cell Line | MGMT Status | This compound | IC50 (µM) | Fold Resistance | Reference |

| T98G | Proficient (MGMT+) | BCNU | 100-200 | High | [10] |

| A172 | Deficient (MGMT-) | BCNU | 10-25 | Low | [11] |

| U87MG | Deficient (MGMT-) | BCNU | 15-30 | Low | [12] |

| LN-18 | Proficient (MGMT+) | TMZ | >1000 | High | [13] |

| U138MG | Proficient (MGMT+) | TMZ | >1000 | High | [12] |

| CAL77 | Deficient (MGMT-) | Carmustine | ~25 | - | [10] |

| CAL77 (MGMT+) | Transfected | Carmustine | ~100 | 4-fold | [10] |

| CAL77 | Deficient (MGMT-) | Fotemustine | ~50 | - | [10] |

| CAL77 (MGMT+) | Transfected | Fotemustine | ~200 | 4-fold | [10] |

Note: IC50 values can vary between studies due to different experimental conditions.

Regulation of MGMT Expression: Signaling Pathways

The expression of MGMT is tightly regulated at both the transcriptional and post-transcriptional levels. Several key signaling pathways have been identified to modulate MGMT expression, providing potential targets for overcoming resistance.

Transcriptional Regulation:

-

NF-κB Pathway: The transcription factor NF-κB can bind to the MGMT promoter and upregulate its expression.[5] Activation of the NF-κB pathway, often seen in cancer, can therefore contribute to this compound resistance.

-

PI3K/AKT Pathway: This pro-survival pathway can also enhance MGMT expression, further promoting resistance to DNA damaging agents.[5][13]

-

Hedgehog/Gli1 Pathway: Activation of the Hedgehog signaling pathway, through its downstream effector Gli1, has been shown to increase MGMT expression independently of promoter methylation status.[11]

-

p53: The tumor suppressor p53 has been reported to downregulate MGMT expression, potentially by sequestering the transcription factor Sp1.[5][14]

Epigenetic Regulation:

-

Promoter Methylation: The most well-characterized mechanism of MGMT silencing is the hypermethylation of CpG islands in its promoter region.[3][15] This epigenetic modification prevents the binding of transcription factors, leading to reduced or absent MGMT expression and increased sensitivity to nitrosoureas.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of MGMT in this compound resistance.

MGMT Activity Assay

This assay quantifies the functional activity of the MGMT protein in cell or tissue lysates.

Principle: This method is based on the transfer of a radioactive methyl group from a [³H]-methylated DNA substrate to the MGMT protein. The amount of radioactivity transferred is proportional to the MGMT activity.

Materials:

-

Cell or tissue lysate

-

[³H]-methylated DNA substrate

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.1 mM EDTA)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Set up the reaction by mixing a defined amount of cell lysate protein with the [³H]-methylated DNA substrate in the reaction buffer.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding ice-cold TCA to precipitate the DNA and protein.

-

Wash the precipitate with TCA to remove unincorporated [³H]-methyl groups.

-

Solubilize the precipitate and measure the radioactivity using a scintillation counter.

-

Calculate MGMT activity as fmol of methyl groups transferred per mg of protein.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, after treatment with nitrosoureas.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cells cultured in 96-well plates

-

This compound compound (e.g., BCNU)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the this compound for a specific duration (e.g., 48-72 hours).

-

After the treatment period, add MTT solution to each well and incubate at 37°C for 2-4 hours.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MGMT Promoter Methylation Analysis (Pyrosequencing)

Pyrosequencing is a quantitative method to determine the methylation status of specific CpG sites within the MGMT promoter.

Principle: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. The region of interest in the MGMT promoter is then amplified by PCR, and the sequence is analyzed by pyrosequencing to quantify the percentage of methylation at each CpG site.

Materials:

-

Genomic DNA extracted from cells or tissue

-

Bisulfite conversion kit

-

PCR primers specific for the bisulfite-converted MGMT promoter

-

Pyrosequencing instrument and reagents

Procedure: